6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
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Overview
Description
6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 6-methoxy-2-naphthaldehyde with aniline, followed by cyclization and subsequent amidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps. For instance, the use of acetic acid as a catalyst can promote the formation of the chromene ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide.
Reduction: Formation of 6-methoxy-2-(phenylamino)-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted chromene derivatives depending on the substituent introduced.
Scientific Research Applications
6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(2-phenylethyl)chromone: Another chromene derivative with different substituents.
2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)methylene]-4-nitro-cyclohexa-2,4-dienone: A structurally related compound with distinct functional groups
Uniqueness
6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and imino groups, along with the chromene core, make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-methoxy-2-phenyliminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-7-8-15-11(9-13)10-14(16(18)20)17(22-15)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVLBFGDXZXKSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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